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Compound Name: GSK1324726A

Cat. No.: B15569918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of GSK1324726A (I-

BET726) against various bromodomain families, alongside other prominent BET (Bromodomain

and Extra-Terminal) inhibitors: JQ1, CPI-203, and AZD5153. The information is compiled from

publicly available experimental data to aid in the selection of the most appropriate chemical

probe for research and development.

GSK1324726A: A Potent and Selective BET
Bromodomain Inhibitor
GSK1324726A, also known as I-BET726, is a small molecule inhibitor that targets the acetyl-

lysine recognition pockets of the BET family of proteins[1]. This family, comprising BRD2,

BRD3, BRD4, and the testis-specific BRDT, plays a crucial role in the regulation of gene

transcription. By inhibiting these proteins, GSK1324726A has demonstrated potential in

various therapeutic areas, including oncology.

Comparative Selectivity Profile
The selectivity of an inhibitor is a critical parameter, as off-target effects can lead to unforeseen

biological consequences and toxicity. The following table summarizes the available quantitative
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data on the inhibitory activity of GSK1324726A and its competitors against the BET family of

bromodomains.
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Compound
BRD2 IC50

(nM)

BRD3 IC50

(nM)

BRD4 IC50

(nM)

Notes on

Selectivity

GSK1324726A

(I-BET726)
41[2] 31[2] 22[2]

Highly selective

for the BET

family. A thermal

shift assay

across a panel of

bromodomains

showed only

weak binding to

CREBBP

(>1000-fold

lower affinity

than to BETs)[1].

JQ1 128 (Kd) 59.5 (Kd)
77 (BD1), 33

(BD2)

Highly selective

for the BET

family. No

significant

interaction with

bromodomains

outside the BET

family was

observed in a

thermal shift

assay.
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CPI-203 - - ~37

A potent BET

bromodomain

inhibitor. A

comprehensive

selectivity profile

across all

bromodomain

families is not

readily available

in the public

domain.

AZD5153 - - 5

A pan-BET

inhibitor with at

least an order of

magnitude

greater potency

for BET family

members

compared to

other

bromodomains.

A BROMOscan

panel of 32

bromodomains

identified

TAF1(2) as the

most potent off-

target.

IC50 values represent the concentration of the inhibitor required to reduce the binding of a

fluorescently labeled ligand to the target protein by 50%. Kd (dissociation constant) is another

measure of binding affinity. Lower values indicate higher potency.
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The determination of inhibitor selectivity and potency relies on robust biochemical and

biophysical assays. Below are detailed methodologies for two commonly employed techniques.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay is a homogeneous proximity-based assay used to measure the binding of an

inhibitor to a bromodomain.

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium

cryptate) conjugated to the bromodomain protein to an acceptor fluorophore (e.g., a

fluorescently labeled acetylated histone peptide). When the inhibitor displaces the peptide from

the bromodomain's binding pocket, the FRET signal is lost.

Protocol:

Reagent Preparation:

Prepare a stock solution of the test compound in DMSO.

Dilute the bromodomain protein (e.g., BRD4) and the fluorescently labeled histone H4

peptide in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA).

Assay Procedure:

Add the test compound to the wells of a low-volume 384-well plate.

Add the bromodomain protein to the wells and incubate for a short period (e.g., 15

minutes) to allow for inhibitor binding.

Add the fluorescently labeled histone peptide to initiate the binding reaction.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the

binding to reach equilibrium.

Data Acquisition:
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Read the plate on a TR-FRET enabled plate reader, measuring the emission of both the

donor and acceptor fluorophores.

The ratio of the acceptor to donor fluorescence is calculated and used to determine the

IC50 value of the inhibitor.

Thermal Shift Assay (Differential Scanning Fluorimetry -
DSF)
This assay measures the change in the thermal stability of a protein upon ligand binding.

Principle: The binding of a ligand, such as a small molecule inhibitor, typically stabilizes the

protein, leading to an increase in its melting temperature (Tm). This change in Tm is detected

by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it

unfolds.

Protocol:

Reagent Preparation:

Prepare a stock solution of the test compound in DMSO.

Dilute the bromodomain protein in a suitable buffer (e.g., 10 mM HEPES, pH 7.5, 500 mM

NaCl).

Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange).

Assay Procedure:

In a 96-well or 384-well PCR plate, mix the bromodomain protein, the fluorescent dye, and

the test compound.

Seal the plate and centrifuge briefly to remove any bubbles.

Data Acquisition:

Place the plate in a real-time PCR instrument.
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Perform a temperature ramp, typically from 25 °C to 95 °C, with fluorescence readings

taken at regular intervals.

The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a

Boltzmann equation. The change in Tm (ΔTm) in the presence of the inhibitor compared to

the DMSO control indicates the extent of stabilization.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving BET proteins and the

workflow for assessing inhibitor selectivity.
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Caption: Simplified signaling pathway of BET protein-mediated gene transcription and its

inhibition by GSK1324726A.
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Caption: Experimental workflow for determining the selectivity profile of a bromodomain

inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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